

The IVIVC of Isocarlinoside's Bioactivity: A Comparative Analysis Based on Structural Analogs

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Compound of Interest

Compound Name: *Isocarlinoside*

Cat. No.: *B150252*

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A notable gap in current research is the absence of comprehensive in vitro and in vivo data for **Isocarlinoside**, a flavonoid 8-c-glycoside. This guide addresses this void by presenting a comparative analysis of structurally similar and well-researched luteolin glycosides: orientin, isoorientin, and luteolin-7-glucoside. By examining the experimental data for these analogs, we can infer the potential bioactivity profile of **Isocarlinoside** and provide a framework for future research.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the anti-inflammatory and antioxidant properties of these related compounds, supported by experimental data and methodologies.

Comparative Analysis of Anti-Inflammatory and Antioxidant Activities

The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory and antioxidant activities of orientin, isoorientin, and luteolin-7-glucoside.

In Vitro Anti-Inflammatory and Antioxidant Activity

Compound	Assay	Cell Line	Concentration	Effect	Reference
Orientin	Nitric Oxide (NO) Production	RAW 264.7	10, 25, 50 μ M	Inhibition of LPS-induced NO production	[1]
TNF- α , IL-6, IL-1 β Expression	THP-1	10, 25, 50 μ M	Significant inhibition of TNF- α and IL-6; inhibition of IL-1 β	[1]	
Reactive Oxygen Species (ROS)	HUVECs	Not specified	Attenuation of high glucose-induced ROS formation	[2]	
Nrf2 Nuclear Translocation	THP-1	10, 25, 50 μ M	Significant promotion of Nrf2 expression and nuclear translocation	[1]	
Isoorientin	Nitric Oxide (NO) Production	RAW 264.7	1, 5, 10, 25 μ M	Inhibition of LPS-induced NO production	[3]
COX-2, TNF- α , IL-6, IL-1 β Expression	RAW 264.7	1, 5, 10, 25 μ M	Reduced expression of inflammatory proteins	[4][5]	
Nrf2 Pathway Activation	HepG2	Not specified	Upregulates and activates Nrf2	[6]	

Luteolin-7-Glucoside	Nitric Oxide (NO) Production	RAW 264.7	Not specified	Inhibition of LPS-induced NO production	[7]
TNF- α , IL-10 Release	RAW 264.7	Not specified	Reduced TNF- α levels and increased IL-10 levels	[8] [9]	
STAT3 Pathway Inhibition	HUVEC	Not specified	Inhibition of the STAT3 pathway	[10]	

In Vivo Anti-Inflammatory and Antioxidant Activity

Compound	Animal Model	Dosage	Effect	Reference
Orientin	High glucose-induced mice	Not specified	Attenuation of vascular inflammatory effects	[2]
Radiation-induced lipid peroxidation in mice	50 µg/kg (i.p.)	Protection against radiation-induced lipid peroxidation	[11]	
Isorientin	Carrageenan-induced paw edema and air pouch in mice	Not specified	Reduction of inflammation and cellular infiltration	[4][5]
Excisional skin wound in mice	2.5% topical	Improved wound healing, linked to anti-inflammatory activity	[12]	
Luteolin-7-Glucoside	Psoriatic mouse model	Not specified	Reversion of the psoriatic phenotype with local treatment	[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Anti-Inflammatory Assays

- Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., orientin, isoorientin) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3][7]

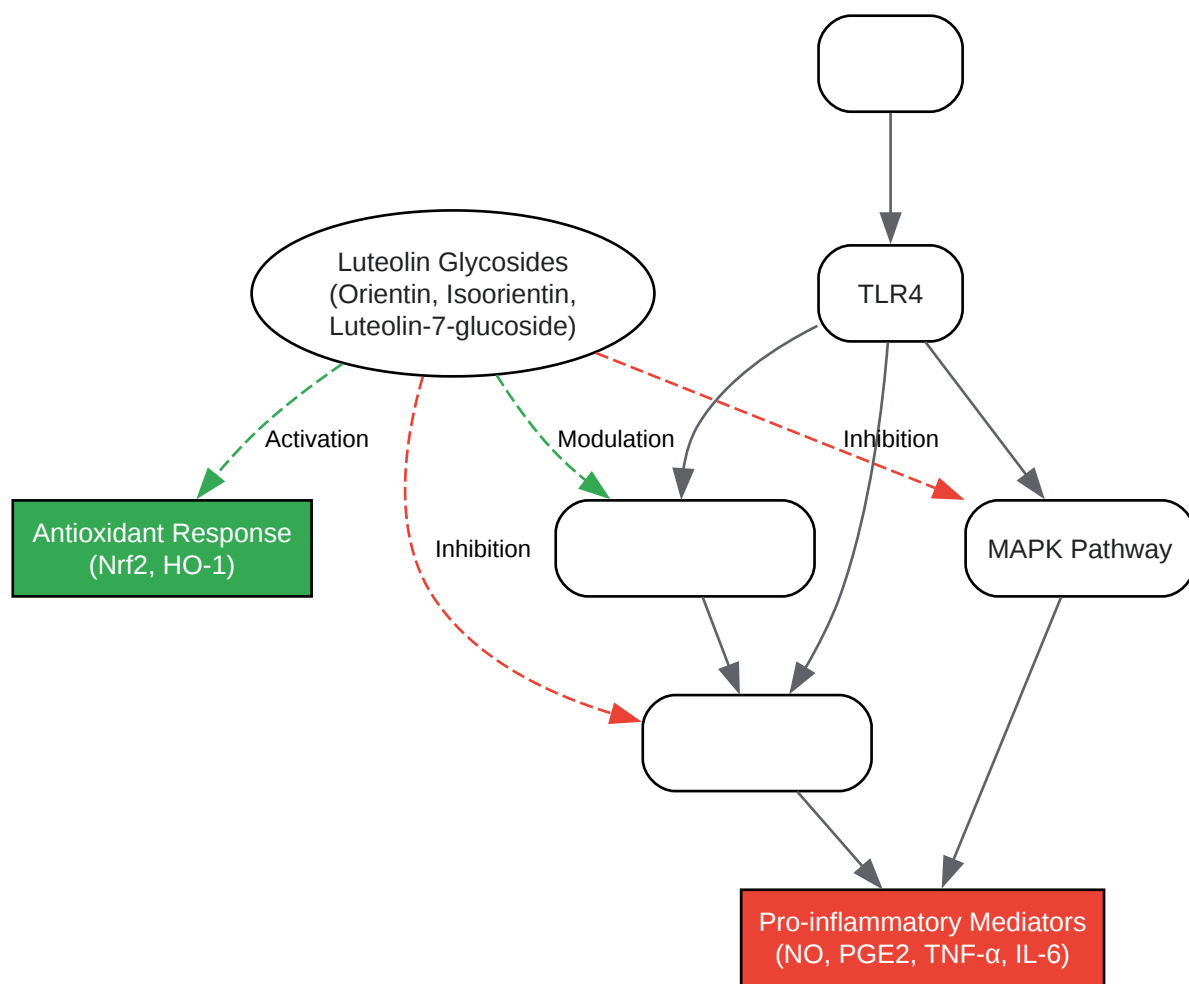
- Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[7]
- Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[8][9]
- Western Blot Analysis: Cellular proteins are extracted, and the expression levels of inflammatory mediators like COX-2, iNOS, and components of signaling pathways (e.g., NF- κ B, MAPKs, Akt) are analyzed by Western blotting using specific primary and secondary antibodies.[4][5][7]

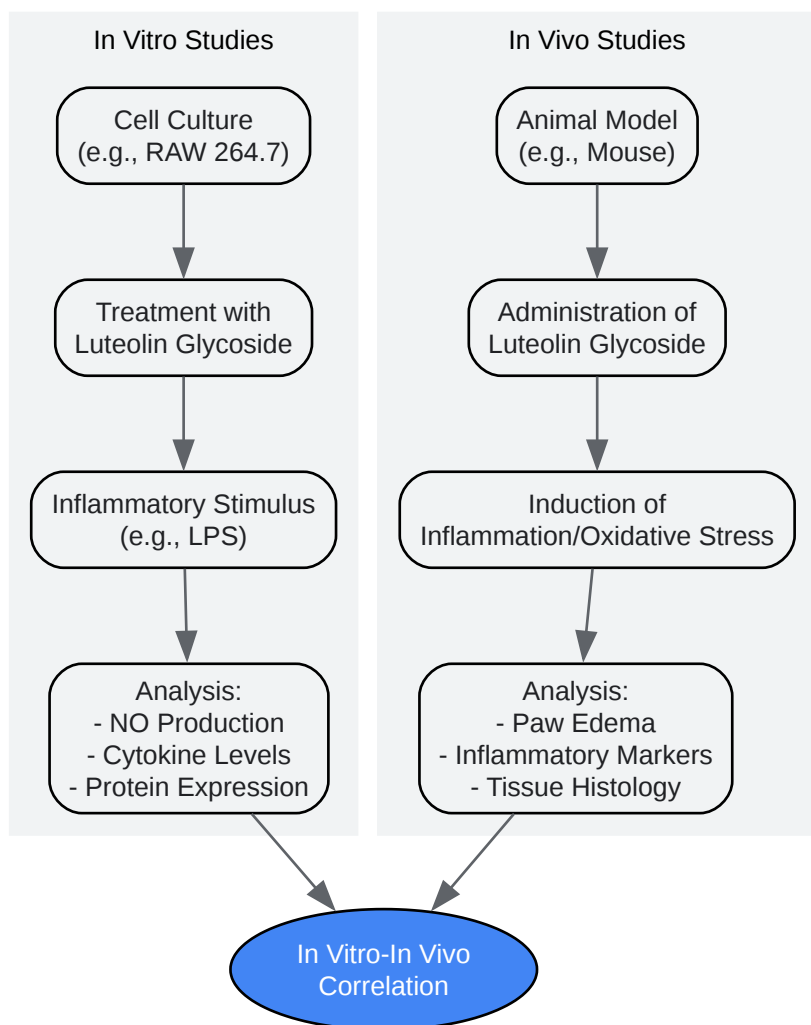
In Vivo Anti-Inflammatory Assays

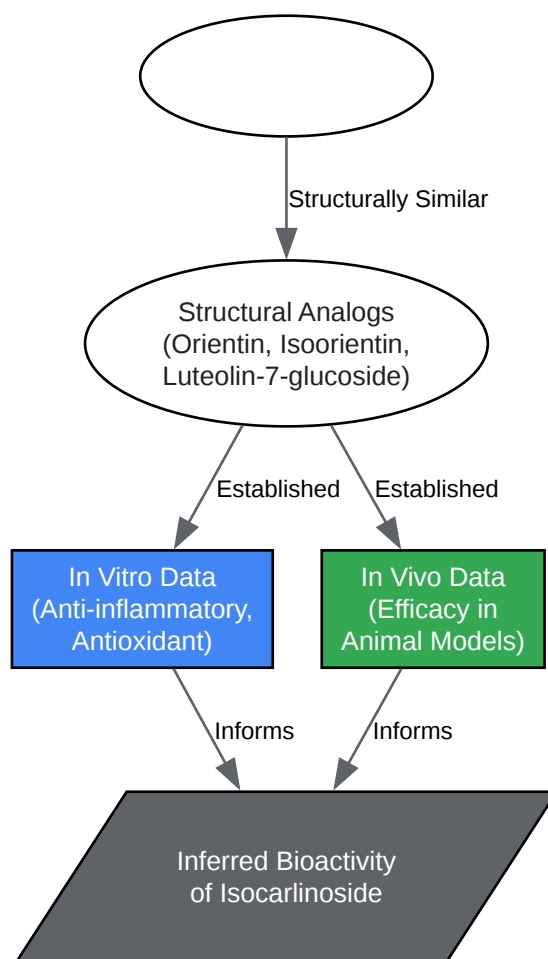
- Carrageenan-Induced Paw Edema: Inflammation is induced in mice by subplantar injection of carrageenan. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at different time points using a plethysmometer to assess the anti-inflammatory effect.[4][5]
- Air Pouch Model: An air pouch is created on the back of mice by subcutaneous injection of sterile air. Inflammation is induced by injecting carrageenan into the pouch. The test compound is administered, and after a specific period, the pouch is washed to collect exudate. The volume of exudate and the number of inflammatory cells are determined.[4][5]

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these luteolin glycosides and the logical workflow of the comparative analysis.







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